

Technical Guide: CAS 158778-00-8 (Azacitidine Intermediate)

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Compound of Interest

Compound Name: 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine

Cat. No.: B15062593

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Advanced Synthesis, Structural Characterization, and Process Control

Executive Summary

CAS 158778-00-8 is the fully protected ester precursor to the antineoplastic API Azacitidine. Its structural integrity is paramount for controlling the stereochemical outcome of the glycosylation reaction. Unlike simpler acetyl-protected intermediates, the 4-chlorobenzoyl protecting groups provide enhanced crystallinity, facilitating the removal of the unwanted

-anomer and impurities through recrystallization rather than expensive chromatographic steps. This guide outlines the physicochemical profile, mechanistic synthesis, and analytical protocols required for its use in pharmaceutical development.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6]

Structural Analysis

The molecule consists of a 5-azacytosine nucleobase linked to a

-D-ribofuranose moiety.[1] The hydroxyl groups at positions 2', 3', and 5' are esterified with 4-chlorobenzoic acid. This lipophilic protection renders the intermediate soluble in organic solvents (DCM, Ethyl Acetate) but insoluble in water, a property exploited during workup.

Property	Specification
Chemical Name	2',3',5'-Tri-O-(4-chlorobenzoyl)-5-azacytidine
CAS Number	158778-00-8
Molecular Formula	
Molecular Weight	659.86 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in Dichloromethane, Chloroform, DMSO; Insoluble in Water
Melting Point	195°C – 200°C (Decomposes)
Chirality	-anomer (desired); -anomer (impurity)

Synthesis & Manufacturing Protocol

Mechanistic Rationale: The Vorbrüggen Coupling

The synthesis relies on a modified Vorbrüggen glycosylation. The choice of the 4-chlorobenzoyl protecting group at the C2' position is critical. It exerts neighboring group participation (anchimeric assistance), which directs the nucleophilic attack of the silylated base to the

-face of the sugar, significantly enhancing stereoselectivity over the

-anomer.

Step-by-Step Protocol

Reagents:

- 5-Azacytosine (Nucleobase)
- 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-
-D-ribofuranose (Sugar Donor)

- HMDS (Hexamethyldisilazane) & TMSCl (Trimethylsilyl chloride)
- TMSOTf (Trimethylsilyl trifluoromethanesulfonate) - Catalyst[1]

Workflow:

- Silylation: Suspend 5-azacytosine in HMDS with a catalytic amount of Ammonium Sulfate. Reflux until a clear solution is obtained (formation of bis-silylated 5-azacytosine). Evaporate excess HMDS under vacuum to yield the moisture-sensitive silylated base.
 - Critical Control: Complete removal of HMDS is essential to prevent competitive inhibition during coupling.
- Coupling: Dissolve the silylated base and the protected sugar donor in anhydrous Dichloromethane (DCM) or Acetonitrile. Cool to 0°C.
- Catalysis: Add TMSOTf dropwise. The Lewis acid activates the sugar acetate, forming an oxocarbenium ion stabilized by the C2'-ester.
- Reaction: Stir at room temperature for 2–4 hours. Monitor by HPLC for the disappearance of the sugar donor.
- Quenching & Isolation: Quench with aqueous Sodium Bicarbonate. The organic layer contains the target CAS 158778-00-8. Wash with water, dry over
 , and concentrate.
- Purification: Recrystallize from Ethyl Acetate/Hexane. This step selectively precipitates the pure
 -anomer (CAS 158778-00-8), leaving the
 -anomer in the mother liquor.

Deprotection to API (Azacitidine)

The 4-chlorobenzoyl groups are removed via ammonolysis.

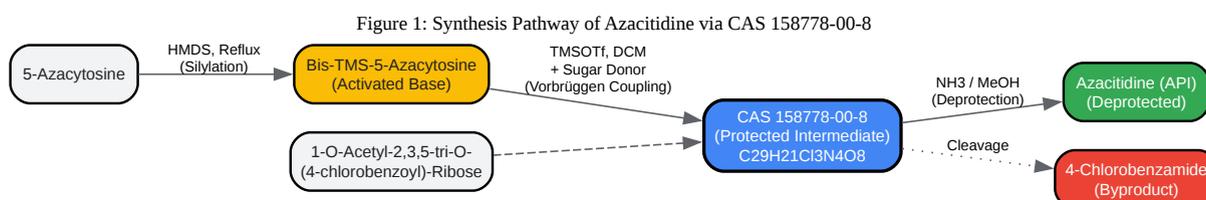
- Reagent: Methanolic Ammonia (

/MeOH).

- Condition: Stir at ambient temperature.[2] The esters cleave to form 4-chlorobenzamide (byproduct) and Azacitidine.
- Purification: The byproduct is washed away with organic solvents (e.g., acetone), leaving the crude API.

Visualization: Synthetic Pathway[10][11]

The following diagram illustrates the convergent synthesis and the role of the protecting group in stereochemical control.



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Figure 1: Convergent synthesis pathway highlighting the formation and deprotection of CAS 158778-00-8.

Analytical Quality Control

To ensure the intermediate meets the stringent requirements for API production, the following analytical methods are validated.

HPLC Method (Purity)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.

- Gradient: 50% B to 90% B over 20 minutes (High organic required due to lipophilicity).
- Detection: UV at 242 nm (Absorbance max of the triazine ring).
- Acceptance Criteria: Purity > 98.0%;
-anomer < 0.5%.

NMR Characterization (¹H-NMR, DMSO-)

- Aromatic Region (7.4 – 8.0 ppm): Distinct doublets corresponding to the 12 protons of the three 4-chlorobenzoyl groups.
- Anomeric Proton (H-1'): A doublet around 6.0–6.5 ppm. The coupling constant () helps distinguish the
-anomer (Hz) from the
-anomer.
- Triazine Proton (H-6): Singlet around 8.5–9.0 ppm, characteristic of the 5-azacytosine ring.

Stability & Handling

- Hydrolytic Sensitivity: The ester linkages are stable in solid form but susceptible to hydrolysis in basic or strongly acidic solutions.
- Storage: Store at 2°C – 8°C in a tightly sealed container, protected from light and moisture.
- Safety: As a precursor to a cytotoxic drug, handle inside a chemical fume hood or isolator. Wear nitrile gloves, safety goggles, and a P3 dust mask/respirator.

References

- Preparation of 5-Azacytidine. US Patent 7,858,774 B2. Issued Dec 28, 2010. Assignee: Sicom Inc.

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